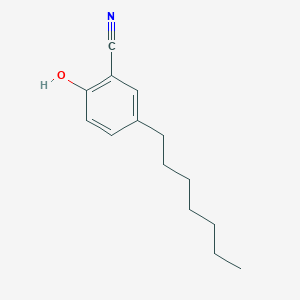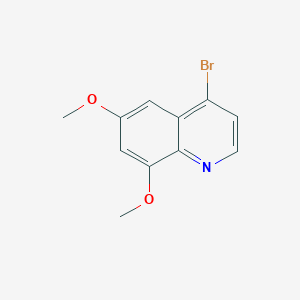
(1S,3aR,4S,8aS,9R)-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde; Longi-ss-camphenilan Aldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a member of the sesquiterpene aldehyde family and is known for its distinctive structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: Longifolenaldehyde can be synthesized through various organic synthesis methods. One common approach involves the cyclization of geranylgeranyl pyrophosphate (GGPP) followed by oxidation. The reaction conditions typically require specific catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Longifolenaldehyde often involves the use of biotechnological processes. These methods leverage microbial fermentation to produce the compound in larger quantities. The process involves genetically modified microorganisms that can efficiently convert precursor molecules into Longifolenaldehyde.
化学反应分析
Types of Reactions: Longifolenaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of Longifolenaldehyde, which can be used in different chemical and industrial applications.
科学研究应用
Longifolenaldehyde has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing complex organic molecules. In biology, it serves as a precursor for bioactive compounds. In medicine, it is explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects. In industry, it is utilized in the production of fragrances and flavors.
作用机制
The mechanism by which Longifolenaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which Longifolenaldehyde is used.
相似化合物的比较
Longifolenaldehyde is compared with other similar compounds, such as Sesquiterpene Aldehydes and Terpenoids . While these compounds share structural similarities, Longifolenaldehyde is unique in its specific chemical properties and applications. Its distinctive structure and reactivity make it a valuable compound in various fields.
Would you like to know more about any specific aspect of Longifolenaldehyde?
属性
分子式 |
C15H24O |
|---|---|
分子量 |
220.35 g/mol |
IUPAC 名称 |
(1R,2R,7S,8R,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde |
InChI |
InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3/t10-,11-,12-,13-,15+/m1/s1 |
InChI 键 |
PBMHTGOFWRRJFS-HVNMYJMUSA-N |
手性 SMILES |
C[C@]12CCCC([C@H]3[C@H]1CC[C@@H]3[C@H]2C=O)(C)C |
规范 SMILES |
CC1(CCCC2(C3C1C(C2C=O)CC3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(6-chloropyridin-3-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354874.png)


![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)
![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)




![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)




